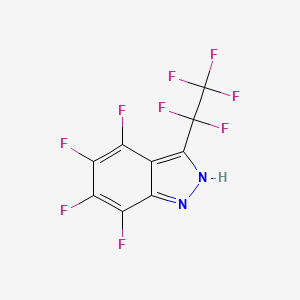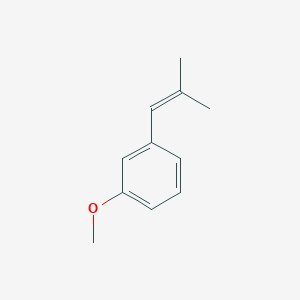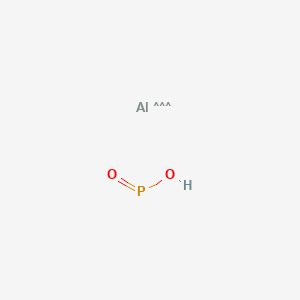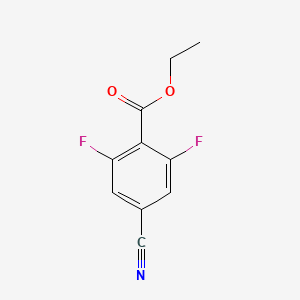
4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole is a fluorinated heterocyclic compound It is characterized by the presence of four fluorine atoms on the benzene ring and a perfluoroethyl group attached to the indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole typically involves the fluorination of an indazole precursor. One common method includes the reaction of 4,5,6,7-tetrafluoroindazole with perfluoroethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as chromatography and crystallization ensures the high quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole involves its interaction with specific molecular targets. The fluorine atoms and perfluoroethyl group enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole
- 4,5,6,7-Tetrafluoro-3-(perfluoropropyl)-1H-indazole
- 4,5,6,7-Tetrafluoro-3-(perfluorobutyl)-1H-indazole
Uniqueness
4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the perfluoroethyl group enhances its stability and lipophilicity compared to other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C9HF9N2 |
|---|---|
Molecular Weight |
308.10 g/mol |
IUPAC Name |
4,5,6,7-tetrafluoro-3-(1,1,2,2,2-pentafluoroethyl)-2H-indazole |
InChI |
InChI=1S/C9HF9N2/c10-2-1-6(5(13)4(12)3(2)11)19-20-7(1)8(14,15)9(16,17)18/h(H,19,20) |
InChI Key |
CZYFBHQLVQZWLC-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NN=C1C(=C(C(=C2F)F)F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cyclopentanecarboxylic acid, 3-[(1R)-1-(acetylamino)-2-ethylbutyl]-4-[(aminoiminomethyl)amino]-2-hydroxy-, methyl ester, (1R,2R,3S,4S)-rel-](/img/structure/B15132082.png)
![4-bromo-1H-pyrrolo[2,3-c]pyridine 6-oxide](/img/structure/B15132088.png)
![2-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N'-hydroxyethanimidamide](/img/structure/B15132095.png)






![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro-](/img/structure/B15132158.png)

![4-Morpholinecarboxylic acid, 3-[(1S)-1-methylpropyl]-5-oxo-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B15132166.png)
